ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate
Description
Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido bridge to a partially saturated quinazolinone ring system.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-2-26-18(24)12-7-9-13(10-8-12)20-16(23)11-27-17-14-5-3-4-6-15(14)21-19(25)22-17/h7-10H,2-6,11H2,1H3,(H,20,23)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGZOKTVTWNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl and acetamido groups. The final step involves esterification to form the ethyl benzoate derivative. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is part of a broader class of compounds known for their pharmacological activities. Its structure suggests potential as a lead compound in drug development targeting various diseases.
Anticancer Properties
Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. The presence of the hexahydroquinazoline moiety in this compound may enhance its efficacy against cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Anti-inflammatory Activity
The compound's structure includes functional groups that may contribute to anti-inflammatory effects. Inhibitors targeting cyclooxygenase enzymes (COX) are crucial in managing inflammation-related conditions. Compounds with similar structures have demonstrated COX inhibitory activity, suggesting that this compound could also possess this property .
Pharmacological Applications
The pharmacological profile of this compound includes potential roles as an analgesic and anti-inflammatory agent.
Pain Management
Given its possible COX inhibitory properties, this compound may serve as a non-steroidal anti-inflammatory drug (NSAID) candidate. The ability to reduce pain and inflammation without the side effects associated with traditional NSAIDs is a significant advantage .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of quinazoline derivatives against neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase activity and protecting neuronal cells from oxidative stress .
Biological Research Applications
The compound is also valuable in biological research for studying enzyme inhibition and cellular signaling pathways.
Enzyme Inhibition Studies
This compound can be utilized to investigate its effects on various enzymes involved in metabolic pathways. Understanding its mechanism of action can lead to insights into new therapeutic targets .
Cellular Signaling Pathways
Research involving this compound may provide valuable data regarding its influence on cellular signaling pathways associated with inflammation and cancer progression. Such studies are critical for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The compound is compared below with its closest analog, ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS: 932457-66-4), and other sulfanyl acetamido derivatives.
Impact of Structural Variations
- Hexahydroquinazolinone vs. Dihydroquinazoline: The saturated hexahydro ring in the target compound likely reduces π-π stacking interactions compared to the aromatic dihydroquinazoline in the analog from . This may alter solubility and membrane permeability .
- Sulfanyl vs.
- Oxadiazole vs. Quinazolinone: Compounds with oxadiazole-thiol scaffolds () exhibit distinct electronic profiles, favoring interactions with metalloenzymes or redox-active biological targets .
Physicochemical and Pharmacological Properties
- Solubility: The hexahydroquinazolinone’s saturation may improve aqueous solubility compared to aromatic analogs, though the ester group could limit this .
- Stability : Sulfanyl groups are prone to oxidation, suggesting the target compound may require stabilization under acidic or oxidative conditions.
Computational and Experimental Similarity Analyses
Structural Similarity Metrics
- Tanimoto Coefficient: Applied to binary fingerprints, this coefficient () would highlight shared functional groups (e.g., acetamido, ester) between the target and its analogs. However, divergent cores (quinazolinone vs. oxadiazole) would reduce similarity scores .
- Graph-Based Comparison : Using methods described in , the target compound’s graph (atoms/bonds) would show maximal overlap with the analog but minimal overlap with oxadiazole derivatives due to core heterocycle differences .
Biological Activity
Ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate is a compound of interest due to its potential biological activities. This article aims to provide an overview of its biological activity based on recent studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key areas of investigation include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Antileishmanial Activity : Studies have indicated effective inhibition against Leishmania species.
- Cytotoxicity : Evaluations have been conducted to assess its toxicity on human cell lines.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against several bacterial strains with notable results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antileishmanial Activity
Research has highlighted the effectiveness of this compound against Leishmania species. In a study evaluating its antileishmanial properties:
| Compound | LC50 (µM) against L. braziliensis | LC50 (µM) against L. mexicana |
|---|---|---|
| Ethyl 4-{...}benzoate | 11 | 1 |
The results indicate that ethyl 4-{...}benzoate exhibits higher activity than traditional treatments like metronidazole.
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using human cell lines. The IC50 values obtained were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 25 |
| MCF7 (breast cancer) | 30 |
These results suggest moderate cytotoxicity and warrant further investigation into its safety profile.
The mechanism by which ethyl 4-{...}benzoate exerts its biological effects is not fully understood. However, it is hypothesized that the sulfanyl group may play a critical role in the interaction with biological targets within pathogens.
Q & A
Q. What synthetic routes are commonly employed for the preparation of ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate, and how is purity validated?
The compound is synthesized via multi-step reactions involving:
- Amide coupling : Reacting 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetic acid with ethyl 4-aminobenzoate using coupling agents like DCC or EDC in anhydrous conditions.
- Reflux conditions : Ethanol or DMF is used as a solvent under reflux (4–6 hours) to drive the reaction to completion .
- Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol/water mixtures.
- Purity validation : Thin-layer chromatography (TLC) with chloroform/methanol (10:0.5) as the mobile phase and melting point analysis .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- FT-IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, amide I/II bands at ~1650/1550 cm⁻¹) .
- NMR spectroscopy : ¹H-NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, hexahydroquinazolinyl protons at δ 1.5–3.0 ppm). ¹³C-NMR confirms carbonyl carbons (ester at ~165 ppm, amide at ~170 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- First-aid measures :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid aerosolization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is used for refinement?
- Single-crystal growth : Slow evaporation of saturated solutions in ethanol or DMSO at 25°C .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K; data processed using SHELX (SHELXL for refinement, SHELXS for structure solution).
- Refinement metrics : R-factor < 0.05, wR₂ < 0.15, and C–C bond length deviations < 0.005 Å ensure accuracy .
Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be addressed methodologically?
- Dose-response validation : Repeat assays with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) and multiple bacterial strains (e.g., S. aureus, E. coli) .
- Control compounds : Compare with known antibiotics (e.g., ciprofloxacin) to calibrate inhibition zones.
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to resolve variability in triplicate experiments .
Q. What computational approaches predict degradation pathways and environmental persistence of this compound?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites for oxidation .
- Molecular dynamics (MD) simulations : Simulate hydrolysis in aqueous environments (e.g., water models like TIP3P) to estimate half-life .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the quinazolinone ring) with biodegradability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
